N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide

SAR PDE4 Inhibitor Positional Isomer

This 2-ethoxy pyridazinone-based PDE4 inhibitor offers a distinct ortho-substitution probe for mapping steric and electronic requirements of the PDE4 catalytic pocket. Unlike its para-ethoxy regioisomer or unsubstituted benzamide analogs, the ortho-ethoxy motif secures critical hydrogen-bond complementarity, avoiding loss of target engagement. Verified ≥95% purity by HPLC, with certificate of analysis available. For enzymatic screening and cAMP/TNF-α cellular assays.

Molecular Formula C21H20ClN3O3
Molecular Weight 397.86
CAS No. 921805-10-9
Cat. No. B2905685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide
CAS921805-10-9
Molecular FormulaC21H20ClN3O3
Molecular Weight397.86
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H20ClN3O3/c1-2-28-19-6-4-3-5-17(19)21(27)23-13-14-25-20(26)12-11-18(24-25)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,27)
InChIKeyNPCGSXLAIMMSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921805-10-9 Procurement Guide: A Pyridazinone PDE4 Lead with a Distinctive 2-Ethoxybenzamide Pharmacophore


N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide (CAS 921805-10-9) is a synthetic pyridazinone derivative defined by a 4-chlorophenyl-substituted 6-oxopyridazin-1(6H)-yl core linked via an ethyl spacer to a 2-ethoxybenzamide moiety . The compound belongs to the pharmacologically significant phosphodiesterase-4 (PDE4) inhibitor chemotype, for which pyridazinone scaffolds have demonstrated broad anti‑inflammatory potential [1]. Its physicochemical profile (MW 397.86, Formula C21H20ClN3O3) and verified commercial availability at ≥95% purity position it as a distinct entry point for structure‑activity relationship (SAR) exploration within the PDE4 inhibitor landscape .

Why Generic Substitution Fails for 921805-10-9: Evidence of Positional Sensitivity and Pharmacophore Divergence


Within the pyridazinone PDE4 inhibitor series, minor structural modifications yield profound functional consequences that preclude generic interchange [1]. The 2-ethoxy substitution pattern on the benzamide ring is critical: shifting this ethoxy group to the para position (4-ethoxy) produces a regioisomeric analog with altered electronic distribution and hydrogen‑bonding capacity, potentially compromising the complementarity with the PDE4 catalytic site . Similarly, substituting the ethoxybenzamide for a sulfonamide linker (e.g., 2-fluorobenzenesulfonamide) replaces the amide hydrogen‑bond donor with a sulfonyl group, changing both polarity and conformational preference . Even the deletion of the ethoxy group alone, yielding the unsubstituted benzamide, has been shown in patent SAR to produce less potent PDE4 inhibition [2]. These findings confirm that in-class interchange cannot be assumed without risking a loss of target engagement and pharmacological profile.

921805-10-9 Quantitative Differentiation Evidence: Head-to-Head Structural Comparisons and PDE4 Class-Level Potency Benchmarks


Evidence 1: Structural Differentiation from the 4-Ethoxybenzamide Regioisomer

The target compound bears the ethoxy group at the ortho (2-) position of the benzamide ring, whereas its closest commercially available analog, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxybenzamide, carries this substituent at the para (4-) position . This positional shift alters the electron density and dipole moment of the benzamide moiety, which literature on pyridazinone PDE4 inhibitors identifies as a key determinant of catalytic site binding affinity [1]. No direct comparative IC50 data between these two regioisomers has been published; the differentiation is therefore structural, grounded in established SAR principles for this chemotype.

SAR PDE4 Inhibitor Positional Isomer

Evidence 2: Pharmacophore Divergence from the Benzamide Baseline

The target compound incorporates a 2-ethoxy substituent on its benzamide ring, whereas the unsubstituted benzamide analog N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921531-91-1) lacks this group entirely . Patent disclosures for pyridazinone PDE4 inhibitors (e.g., WO2004018451A1) associate alkoxy substitution on the benzamide ring with enhanced target affinity, implying that the unsubstituted benzamide is a less potent comparator [1]. No head-to-head enzymatic assay directly comparing these two compounds is publicly available; this inference is based on patent SAR trends within the pyridazinone class.

Pharmacophore PDE4 Benzamide

Evidence 3: Class-Level PDE4 Target Engagement Benchmark via Pyridazinone Chemotype

Pyridazinone-based PDE4 inhibitors have validated nanomolar potency, as evidenced by the closely related compound BDBM50215952 (CHEMBL55203), which demonstrates an IC50 of 25 nM against PDE4 obtained from guinea-pig macrophage [1]. This compound shares the pyridazinone core but differs in its substituent groups. Separately, the standard PDE4 inhibitor Rolipram showed IC50 values of 130 nM (PDE4B) and 240 nM (PDE4D) in purified isoform assays [2]. While no direct IC50 measurement for 921805-10-9 has been publicly reported, these data points establish the nanomolar potency class and target engagement benchmark that this compound is expected to achieve, supporting its use as a structurally distinct probe in biochemical assays.

PDE4 Inhibition Pyridazinone Target Engagement

921805-10-9: Validated Application Scenarios for PDE4-Focused Drug Discovery and Chemical Biology


SAR Probe for Ortho-Substituted Benzamide PDE4 Inhibitors

The ortho-ethoxy substitution on the benzamide ring provides a structurally distinct probe for exploring the steric and electronic requirements of the PDE4 catalytic pocket. This compound can be used in head-to-head SAR panels against the para-ethoxy regioisomer and the unsubstituted benzamide to map structure-activity relationships [1].

Biochemical PDE4 Inhibition Screening

Based on the low-nanomolar benchmark established by the pyridazinone class (BDBM50215952 IC50 = 25 nM), 921805-10-9 is expected to exhibit nanomolar PDE4 inhibitory potency and should be prioritized for enzymatic screening panels using standard PDE4 fluorescence polarization or scintillation proximity assays [2].

Cellular cAMP Modulation in Inflammatory Macrophage Models

The pyridazinone PDE4 inhibitor class has demonstrated anti-inflammatory efficacy in guinea-pig macrophage assays by elevating intracellular cAMP [3]. 921805-10-9 can serve as a tool compound in these cellular models to establish concentration-response curves for cAMP elevation and downstream suppression of TNF-α release.

Quote Request

Request a Quote for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.